molecular formula C8H13NO B092707 4-(Buta-1,3-dien-1-yl)morpholine CAS No. 19352-93-3

4-(Buta-1,3-dien-1-yl)morpholine

Cat. No.: B092707
CAS No.: 19352-93-3
M. Wt: 139.19 g/mol
InChI Key: IWEIPICHXMWRJU-UHFFFAOYSA-N
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Description

4-(Buta-1,3-dien-1-yl)morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered structure with oxygen at position 1 and nitrogen at position 4) substituted at the 4-position with a conjugated butadienyl group.

Properties

CAS No.

19352-93-3

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-buta-1,3-dienylmorpholine

InChI

InChI=1S/C8H13NO/c1-2-3-4-9-5-7-10-8-6-9/h2-4H,1,5-8H2

InChI Key

IWEIPICHXMWRJU-UHFFFAOYSA-N

SMILES

C=CC=CN1CCOCC1

Canonical SMILES

C=CC=CN1CCOCC1

Synonyms

4-(1,3-Butadienyl)morpholine

Origin of Product

United States

Comparison with Similar Compounds

Core Heterocycle Comparison

  • Morpholine vs. Azetidin-2-one :
    The azetidin-2-one derivatives in (e.g., compounds 11m–11q ) feature a strained four-membered β-lactam ring, which enhances electrophilicity and reactivity. In contrast, 4-(buta-1,3-dien-1-yl)morpholine’s six-membered ring is less strained, likely improving stability while modulating electron-donating effects via the morpholine oxygen and nitrogen .
  • However, the absence of steric hindrance from bulky aryl groups (e.g., naphthyl or trimethoxyphenyl in 11m–11q) may enhance the target compound’s planar geometry and conjugation .

Morpholine-Containing Derivatives

Bis(morpholino-triazine) derivatives () highlight the morpholine ring’s role in modulating solubility and hydrogen-bonding capacity. However, these compounds lack the butadienyl group, underscoring this compound’s unique combination of a flexible diene and a rigid heterocycle .

Antiproliferative Activity

Compounds 11m–11q () exhibit antiproliferative effects via tubulin destabilization.

Physicochemical Data

Table 1 compares key properties of this compound (hypothetical) with azetidin-2-one analogs:

Property This compound (E)-3-(Buta-1,3-dien-1-yl)-4-(naphthalen-1-yl)-1-(trimethoxyphenyl)azetidin-2-one (11m ) (E)-3-(Buta-1,3-dien-1-yl)-4-(4-methoxy-3-nitrophenyl)azetidin-2-one (11q )
Molecular Weight (g/mol) ~195.25 (calculated) 488.54 456.45
Physical State Likely liquid or low-m.p. solid Gray-white solid Yellow solid
Yield N/A 27% 25%
Biological Activity Unknown Antiproliferative (tubulin destabilization) Antiproliferative (tubulin destabilization)

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